![molecular formula C16H14N2O2S B2432532 2-[3-(ピリジン-2-イルスルファニル)プロピル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン CAS No. 443120-58-9](/img/structure/B2432532.png)

2-[3-(ピリジン-2-イルスルファニル)プロピル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

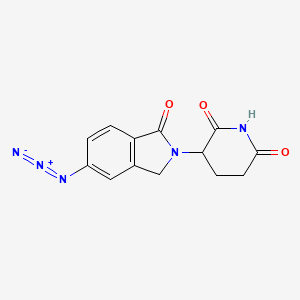

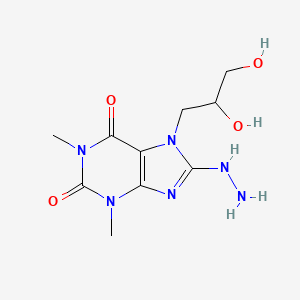

Isoindoline-1,3-dione derivatives, such as “2-(3-Pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione”, are an important group of medicinal substances . They are of interest to many teams seeking biologically active compounds as candidates for new drugs . They have been proven to be the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .

Synthesis Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . The synthesis of isoindoline-1,3-dione derivatives usually involves an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .

Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .

Physical and Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The final compounds had a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra and mass values determined by MS–MS .

科学的研究の応用

- 研究者らは、この化合物の抗結核の可能性を探求してきました。例えば、Desaiらは、2-(3-ピリジン-2-イルスルファニルプロピル)イソインドール-1,3-ジオンを含む、ピリジンとインドールから誘導された誘導体を合成しました。 これらの誘導体は、結核菌 (H37Ra株) および牛型結核菌 (BCG株) に対するin vitroでの抗結核活性について評価されました .

- 2-(ピリジン-2-イル)ピリミジン部分を含む新規複素環式化合物が合成されました。これらの化合物は、不死化ラット肝星細胞(HSC-T6)に対する生物活性について調査されました。 肝星細胞の阻害は、肝線維症および関連疾患の文脈において関連しています .

抗結核活性

肝星細胞阻害

作用機序

The biological properties of isoindoline-1,3-dione derivatives were determined in terms of their cyclooxygenase (COX) inhibitory activity . Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam . A molecular docking study was used to determine interactions inside the active site of cyclooxygenases .

Safety and Hazards

All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

将来の方向性

The search for new, safe, and effective synthetic drugs is a constant need . Heterocyclic compounds play an important role as the basis of many bioactive molecules . The isoinoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . It has been proven that the phthalimide ring does not cause the side effects characteristic of glutarimide derivatives, and phthalimides are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .

特性

IUPAC Name |

2-(3-pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15-12-6-1-2-7-13(12)16(20)18(15)10-5-11-21-14-8-3-4-9-17-14/h1-4,6-9H,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKEKKGTHDNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432455.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)

![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)

![2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2432465.png)